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Compound of Interest |

Compound Name: Methane, di-sec-butoxy-
CAS No.: 2568-92-5
Cat. No.: B13781111
\, J

CAS: 2568-92-5 | Formula: C

H
O

| MW: 160.25 g/mol [1]

Executive Summary & Molecular Architecture

Di-sec-butoxymethane is a formaldehyde acetal derived from sec-butanol. Unlike simple linear

acetals, its spectroscopic signature is complicated by the chirality of the sec-butyl group. The

presence of two chiral centers creates a mixture of stereoisomers (racemic and meso) which

can result in signal splitting often misinterpreted as impurities in low-resolution analysis.

Key Applications:

o Green Solvent: A biodegradable alternative to chlorinated solvents and linear ethers.

o Fuel Oxygenate: Reduces soot formation in diesel surrogates due to branched architecture.

o Synthetic Intermediate: Stable protecting group for alcohols or formaldehyde source under

non-acidic conditions.
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Synthesis & Reaction Mechanism

The synthesis follows a reversible acid-catalyzed acetalization. Understanding this pathway is
critical for interpreting Mass Spectrometry (MS) fragmentation, which often reverses this
formation.

Reaction Pathway Diagram

The following diagram illustrates the formation mechanism and the equilibrium critical for yield
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Figure 1: Acid-catalyzed condensation of 2-butanol and formaldehyde. Water removal (Dean-
Stark) drives the equilibrium to the right.

Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)

Expert Insight: The NMR spectrum of di-sec-butoxymethane is distinct from n-butyl analogs.
The sec-butyl group introduces a chiral center at the C2 position.[1] Commercial samples
synthesized from racemic 2-butanol will contain:

e Racemic pair (
): Enantiomers (magnetically equivalent in achiral solvents).
e Meso form (

): Diastereomer (magnetically distinct). Note: In standard 300-400 MHz instruments, these
often overlap, but line broadening or slight splitting of the acetal -CH

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b13781111?utm_src=pdf-body-img
https://www.vulcanchem.com/product/vc18463672
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13781111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

- and ether -CH- peaks is expected.

Table 1: 1H NMR Data (400 MHz, CDCI

N—"

Assignment

Shift (

» Ppm)

Multiplicity

Integration

Coupling (

, Hz)

Notes

Acetal -CH

4.65-4.75

Singlet
(broad)

2H

Deshielded
by two
oxygens. May
appear as
two closely
spaced lines
due to
diastereomer

S.

Ether -CH-

3.60 - 3.75

Multiplet
(Sextet)

2H

Methine
proton of the
sec-butyl
group.

-CH

- (Ethyl)

1.45-1.60

Multiplet

4H

Diastereotopi
C protons
within the
ethyl group
may cause
complex

splitting.

-CH

(Doublet)

1.10-1.15

Doublet

6H

6.2

Methyl
attached to
the chiral

center.

-CH

(Triplet)

0.88-0.92

Triplet

6H

7.4

Terminal
methyl of the
ethyl group.
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Table 2: 13C NMR Data (100 MHz, CDCI

)
Shift (
Carbon Environment Structural Significance
» Ppm)
Acetal (-0-CH Diagnostic peak. The most
92.5-94.0 _
o deshielded carbon.
-0
_ Alpha-carbon of the butyl
Ether Methine (-CH-) 73.5-75.0
group.
Methylene (-CH
29.0 - 30.5 Beta-carbon (ethyl group).
)
Methyl attached to the chiral
Methyl (Branch) 19.0-19.8
center.
Methyl (Terminal) 9.5-10.2 Terminal methyl.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ether linkages and lacks the broad O-H stretch of the

precursor alcohol, serving as a quick check for reaction completeness.

e Absence of O-H: No broad band at 3300-3400 cm

(indicates full conversion).
¢ C-O-C Asymmetric Stretch:1090 — 1150 cm

. Strong, characteristic of aliphatic ethers/acetals.
e C-Hsp

Stretch:2850 — 2970 cm

. Multiple bands corresponding to -CH
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, -CH
-, and methine C-H.

» Fingerprint Region: Distinct skeletal vibrations at 1380 cm

(gem-dimethyl doublet-like deformation, though strictly a single methyl on a methine).

Mass Spectrometry (GC-MS)

lonization Mode: Electron Impact (El, 70 eV) Acetals are fragile under El conditions. The
molecular ion (M

) is often weak or absent. The fragmentation is driven by alpha-cleavage adjacent to the
oxygen.

Key Fragments:

m/z 131;

(Loss of ethyl group).

e m/z 103:;

(Loss of one sec-butyl radical).

e Mm/z57:

(sec-butyl carbocation - Base Peak or very strong).

e m/z 45:

(Rearrangement fragment).
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Figure 2: Primary fragmentation pathways in Electron Impact MS.

Experimental Protocol: Synthesis & Purification

Self-Validating Method: The use of a Dean-Stark apparatus provides visual confirmation of
reaction progress via water collection.

Reagents:

Paraformaldehyde (PFA) or Formalin (37%).

2-Butanol (excess, 2.5 eq).

p-Toluenesulfonic acid (pTSA) (1 mol%).

Solvent: Cyclohexane or Toluene (azeotropic entrainer).

Step-by-Step Methodology:
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e Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap,
and reflux condenser.

e Charging: Add 2-Butanol (2.5 equivalents) and solvent (100 mL). Add pTSA catalyst.

e Depolymerization: Heat to 60°C. Slowly add Paraformaldehyde (1 equivalent). (Note: PFA
depolymerizes to formaldehyde in situ).

o Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

o Checkpoint: Reaction is complete when water volume matches theoretical yield (approx.
18 mL per mole of aldehyde).

o Neutralization: Cool to RT. Add NaHCO

(sat. aqg) or solid Na
CO

to quench the acid catalyst. Crucial: Failure to neutralize will cause hydrolysis during
distillation.

 Purification:
o Wash organic layer with brine (x2).

o Dry over MgSO

o Fractional Distillation. Collect fraction at 158-160°C (atmospheric pressure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Methane, di-sec-butoxy- (2568-92-5) for sale [vulcanchem.com]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: Di-sec-
butoxymethane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13781111#spectroscopic-data-of-di-sec-
butoxymethane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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